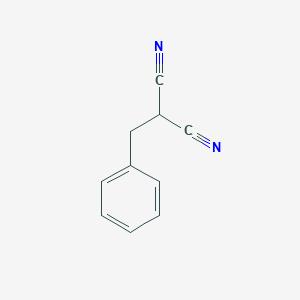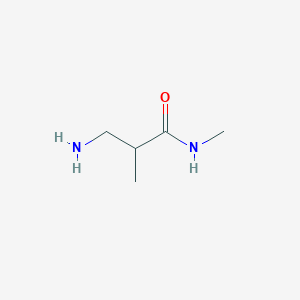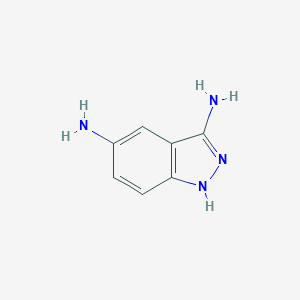
(S)-2-Chloromethyl-1-methyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Chloromethyl-1-methyl-pyrrolidine, also known as CMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (S)-2-Chloromethyl-1-methyl-pyrrolidine is related to its ability to bind to acetylcholine receptors in the brain. Specifically, this compound binds to the nicotinic acetylcholine receptor and acts as an agonist, which means that it activates the receptor and triggers a response. This response can vary depending on the specific receptor subtype and the location in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors, such as the dose, route of administration, and target receptor subtype. In general, this compound has been shown to enhance cognitive function, improve memory, and increase attention. It has also been shown to have analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-2-Chloromethyl-1-methyl-pyrrolidine in lab experiments is its high purity and well-established synthesis method. This allows for accurate and reproducible results. However, this compound can be expensive and may not be readily available in some labs. Additionally, the use of this compound in certain experiments may require specialized equipment and expertise.
Future Directions
There are several future directions for research on (S)-2-Chloromethyl-1-methyl-pyrrolidine. One potential area of focus is the development of novel drug candidates based on the structure of this compound. Another area of interest is the exploration of the role of this compound in the brain and its potential therapeutic applications. Additionally, the use of this compound as a building block for the synthesis of novel materials and polymers is an area of growing interest.
Synthesis Methods
The synthesis of (S)-2-Chloromethyl-1-methyl-pyrrolidine involves the reaction of 1-methylpyrrolidine with chloromethyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography. This method is considered to be efficient and yields high purity this compound.
Scientific Research Applications
(S)-2-Chloromethyl-1-methyl-pyrrolidine has been extensively studied for its potential application in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of acetylcholine receptors in the brain. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
(2S)-2-(chloromethyl)-1-methylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQVHDPCGPJSJ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498706 |
Source


|
| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137892-92-3 |
Source


|
| Record name | (2S)-2-(Chloromethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B177416.png)






![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)


